molecular formula C14H19BrFNO3 B8194382 tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate

tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate

Cat. No.: B8194382
M. Wt: 348.21 g/mol
InChI Key: IEKJLSBFZCWXNG-UHFFFAOYSA-N
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Description

tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate is an organic compound with the molecular formula C14H20BrFNO3 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a fluorine atom attached to a phenoxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-(4-bromo-3-fluorophenoxy)propyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromide ion is displaced by the carbamate group.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used.

Major Products Formed

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, etc.

    Oxidation: Products include oxidized derivatives of the phenoxypropyl chain.

    Reduction: Reduced forms of the compound, such as alcohols or amines.

    Hydrolysis: The primary amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of enzyme inhibitors.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate is primarily related to its ability to interact with biological molecules through its carbamate group. This group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity by participating in halogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

tert-Butyl (3-(4-bromo-3-fluorophenoxy)propyl)carbamate can be compared with other carbamate derivatives such as:

  • tert-Butyl (4-bromo-3-fluorophenyl)carbamate
  • tert-Butyl (3-bromo-2-fluorophenyl)carbamate
  • tert-Butyl (3-(4-fluorobenzamido)propyl)carbamate

These compounds share similar structural features but differ in the position of the bromine and fluorine atoms or the nature of the substituents on the phenyl ring

Properties

IUPAC Name

tert-butyl N-[3-(4-bromo-3-fluorophenoxy)propyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrFNO3/c1-14(2,3)20-13(18)17-7-4-8-19-10-5-6-11(15)12(16)9-10/h5-6,9H,4,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEKJLSBFZCWXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCOC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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